5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H15N3O4. . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals, due to their biological activities.
Preparation Methods
The synthesis of 5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism .
Comparison with Similar Compounds
5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
2-amino-5-(2-hydroxyethyl)-6-methyl-4(1H)-pyrimidinone: This compound has a similar structure but differs in the position of the amino group.
5-(2-hydroxyethyl)-6-methyl-2-aminouracil: Another closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31562-54-6 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-4-5(8-2-3-11)6(12)10-7(13)9-4/h8,11H,2-3H2,1H3,(H2,9,10,12,13) |
InChI Key |
JJYCGTAEWKCZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NCCO |
Origin of Product |
United States |
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